molecular formula C17H21N3O2 B256179 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine

1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine

Katalognummer B256179
Molekulargewicht: 299.37 g/mol
InChI-Schlüssel: KFFYAIRMUHTEME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine, also known as DMI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Wirkmechanismus

The mechanism of action of 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine is complex and not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of certain receptors and enzymes in the body. For example, this compound has been shown to bind to the dopamine D2 receptor, which plays a critical role in mood regulation and cognitive function. By binding to this receptor, this compound can modulate the activity of dopamine and serotonin, leading to changes in mood and behavior.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application and dosage used. In general, this compound has been shown to modulate the activity of various neurotransmitters, such as dopamine and serotonin, leading to changes in mood and behavior. Additionally, this compound has been shown to modulate the activity of immune cells, such as T-cells and macrophages, leading to changes in the immune response. Finally, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of novel anticancer agents.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine in lab experiments is its ability to modulate the activity of various receptors and enzymes in the body, making it a versatile tool for studying the effects of these molecules on biological systems. Additionally, this compound is relatively easy to synthesize and has a long shelf-life, making it readily available for use in lab experiments.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, the mechanism of action of this compound is complex and not fully understood, which can make it difficult to interpret experimental results. Additionally, the effects of this compound can vary depending on the specific application and dosage used, which can make it challenging to compare results across different studies.

Zukünftige Richtungen

There are many potential future directions for research on 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine. One area of interest is the development of novel anticancer agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various receptors and enzymes in the body. Finally, there is a need for more studies on the safety and efficacy of this compound in humans, particularly in the context of its potential use as a therapeutic agent.

Synthesemethoden

The synthesis of 1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine involves the reaction of 3,4-dimethylphenyl isocyanate with 3-amino-4-methylpiperazine in the presence of a solvent such as tetrahydrofuran or dichloromethane. The reaction is carried out under controlled temperature and pressure conditions to yield this compound as a white crystalline solid.

Wissenschaftliche Forschungsanwendungen

1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which play a crucial role in mood regulation and cognitive function.
In immunology, this compound has been investigated for its ability to modulate the activity of immune cells, such as T-cells and macrophages, which play a critical role in the immune response. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of novel anticancer agents.

Eigenschaften

Molekularformel

C17H21N3O2

Molekulargewicht

299.37 g/mol

IUPAC-Name

[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H21N3O2/c1-12-4-5-14(10-13(12)2)16-11-15(18-22-16)17(21)20-8-6-19(3)7-9-20/h4-5,10-11H,6-9H2,1-3H3

InChI-Schlüssel

KFFYAIRMUHTEME-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C)C

Kanonische SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.